molecular formula C15H20N4O B7510609 Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone

Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone

Cat. No. B7510609
M. Wt: 272.35 g/mol
InChI Key: AMVQMRZDGSJFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps, and it has been found to have a mechanism of action that makes it useful in various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone involves the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. Additionally, it has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. By inhibiting these enzymes, Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone can modulate various cellular processes and signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone are diverse and depend on the specific cellular processes and signaling pathways that are modulated. This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of various inflammatory diseases. Furthermore, Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone has been found to improve endothelial function and reduce blood pressure, which can have implications for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone in lab experiments is its specificity for certain enzymes and signaling pathways. This compound has been found to selectively inhibit CDK4 and PDE5, which can be useful for studying the specific roles of these enzymes in cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the specific cell type and concentration used. Additionally, the synthesis of Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone can be challenging and requires specific reagents and conditions.

Future Directions

There are several future directions for the research on Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone. One direction is to further explore its potential as an anticancer agent and to develop new derivatives that have improved efficacy and reduced toxicity. Another direction is to investigate its potential as an anti-inflammatory agent and to determine its specific mechanisms of action in modulating the immune response. Additionally, there is potential for Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone to be used in the treatment of cardiovascular diseases, and further research is needed to determine its efficacy and safety in this context. Finally, there is potential for this compound to be used in other fields, such as agriculture and materials science, and further research is needed to explore these applications.

Synthesis Methods

The synthesis of Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone involves several steps that require specific reagents and conditions. The first step involves the condensation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with 1-aminocycloheptane in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with acetic anhydride and triethylamine to yield Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone.

Scientific Research Applications

Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone has been found to have various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it is used as a lead compound for developing new drugs. This compound has been found to have potential as an anticancer agent, and it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have potential as an anti-inflammatory agent, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11-9-12(2)19-14(17-11)13(10-16-19)15(20)18-7-5-3-4-6-8-18/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVQMRZDGSJFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone

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